N-(4-Fluorophenyl)-2-[(4E)-4-[(6-methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]acetamide
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Description
N-(4-Fluorophenyl)-2-[(4E)-4-[(6-methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]acetamide is a synthetic organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a fluorophenyl group, a methoxybenzodioxole moiety, and an imidazolidinone ring. Such compounds are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-[(4E)-4-[(6-methoxy-2H-1,3-benzodioxol-5-YL)methylidene]-2,5-dioxoimidazolidin-1-YL]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with the imidazolidinone intermediate.
Attachment of the Methoxybenzodioxole Moiety: This can be done through a condensation reaction with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques such as recrystallization, chromatography, or
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O6/c1-28-15-8-17-16(29-10-30-17)7-11(15)6-14-19(26)24(20(27)23-14)9-18(25)22-13-4-2-12(21)3-5-13/h2-8H,9-10H2,1H3,(H,22,25)(H,23,27)/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSUWHVGTMZJNX-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C=C3C(=O)N(C(=O)N3)CC(=O)NC4=CC=C(C=C4)F)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1/C=C/3\C(=O)N(C(=O)N3)CC(=O)NC4=CC=C(C=C4)F)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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